molecular formula C7H5ClN2 B1347102 2-Chlorobenzimidazole CAS No. 4857-06-1

2-Chlorobenzimidazole

Cat. No.: B1347102
CAS No.: 4857-06-1
M. Wt: 152.58 g/mol
InChI Key: AYPSHJCKSDNETA-UHFFFAOYSA-N
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Description

2-Chlorobenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a chlorine atom attached at the second position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities .

Mechanism of Action

Target of Action

2-Chlorobenzimidazole is a versatile intermediate for the construction of polycyclic heterocycles . It is used as a building block to synthesize 4-amino-6-benzimidazole-pyrimidines . .

Mode of Action

The mode of action of this compound involves its reaction with other compounds to form new structures. For instance, it can react with benzonitrile oxide to form 3-phenyl [1,2,4]oxadiazolo [4,5- a ]benzimidazole .

Biochemical Pathways

Compounds containing both oxadiazole and benzimidazole moieties, which can be synthesized using this compound, have been shown to be potent agents against various cancer cell lines .

Pharmacokinetics

Benzimidazole compounds, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of this compound is the formation of new compounds with potential biological activity. For example, it can be used to synthesize 4-amino-6-benzimidazole-pyrimidines . Additionally, compounds synthesized using this compound have shown cytotoxic activity against various cancer cell lines .

Action Environment

The action of this compound can be influenced by environmental factors such as the nature of the solvent and the basicity effect of the medium. For instance, the reaction of this compound with benzonitrile oxide to form 3-phenyl [1,2,4]oxadiazolo [4,5- a ]benzimidazole is favored in a polar protic solvent (MeOH) and in the presence of Et3N .

Biochemical Analysis

Biochemical Properties

2-Chlorobenzimidazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been used as a building block in the synthesis of compounds that inhibit specific enzymes involved in cancer cell proliferation . It interacts with biomolecules through hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been reported to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell culture studies has shown that it can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in vital organs and the generation of reactive oxygen species.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions in the liver, where it is oxidized and conjugated with glucuronic acid or sulfate . These metabolic transformations increase its solubility and facilitate its excretion from the body. The enzymes cytochrome P450 and UDP-glucuronosyltransferase play crucial roles in the metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The distribution of this compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and half-life.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound may also be directed to specific subcellular compartments through post-translational modifications or interactions with targeting signals, which can enhance its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzimidazole can be synthesized through several methods. One common method involves the reaction of benzimidazole-2-one with phosphoryl chloride in the presence of phenol . Another method includes the reaction of 2-bromo-imidazoles with hydrogen chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromobenzimidazole
  • 2-Iodobenzimidazole
  • 5,6-Dichlorobenzimidazole

Comparison: 2-Chlorobenzimidazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Bromobenzimidazole and 2-Iodobenzimidazole, the chlorine atom in this compound provides different electronic and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPSHJCKSDNETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063626
Record name 1H-Benzimidazole, 2-chloro-
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4857-06-1
Record name 2-Chlorobenzimidazole
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Record name 2-Chlorobenzimidazole
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Record name 2-Chlorobenzimidazole
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Record name 1H-Benzimidazole, 2-chloro-
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Record name 1H-Benzimidazole, 2-chloro-
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Record name 2-chloro-1H-benzimidazole
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Record name 2-CHLOROBENZIMIDAZOLE
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Synthesis routes and methods I

Procedure details

2-Hydroxy-1H-benzimidazole (62 g, 0.46 mole) was added to phosphorous oxychloride (200 mL) and the mixture was refluxed for 4.5 hours. The resulting solution was poured over 4 L of ice and the mixture was made strongly basic with ammonium hydroxide. The resulting solid was isolated by filtration, washed with water and dried to provide crude 2-chloro-1H-benzimidazole.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Harrison et al., J.Chem.Soc., 1963, 2930-2937, 15 g benzimidazolin-2-one is boiled under reflux for 31/2 hours with 150 ml phosphoryl chloride, dry hydrogen chloride being passed through the refluxing mixture for the last three hours of the reaction. The excess phosphoryl chloride is removed at about 40 mm and the residue treated with about 40 ml of ice water. The cold acid solution is filtered, and the insoluble unreacted benzimidolin-2-one is washed with dilute hydrochloric acid, then with water. The filtrate and washings are made just alkaline, as determined by a litamus test, by the addition of dilute ammonia solution. After thorough cooling, crude 2-chlorobenzimidazole is collected, washed with water and dried. The reaction sequence yields 0.5 g of unreacted benzimidazolin-2-one and 15.6 g of title compound which has a m.p. of 180° C. (softens, bubbles, then resolidifies).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-benzimidazolinone (11.0 g.) and conc. hydrochloric acid (1 drop) in phosphorus oxychloride (126 g.) was stirred for 14 hours at 110° C. After cooling, the mixture was concentrated under reduced pressure to remove excess phosphorus oxychloride. Water was added to the residue and sodium bicarbonate was added thereto to neutralize the mixture. The resulting mixture was extracted four times with ethyl acetate. The combined ethyl acetate extracts were washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give crystals of 2-chlorobenzimidazole (11.0 g.). To the crystals were added aminoacetaldehyde diethyl acetal (35.5 g.) and dried toluene (80 ml.) and the resulting solution was stirred for 17 hours at 115° C. After cooling, the reaction mixture was extracted by adding a sodium bicarbonate aqueous solution and ethyl acetate. The aqueous layer was further extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with water and a saturated sodium chloride aqueous solution and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give oil. The oil was crystallized by adding benzene and hexane to give 2-benzimidazolylaminoacetaldehyde diethyl acetal (11.0 g.), mp 117° to 121° C. The mother liquor was purified by column chromatography on silica gel (100 g.) using a mixture of ethyl acetate and benzene (1:1) to give the same compound (1.5 g.).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) was heated at reflux temperature for 1 h to obtain a solution. Gaseous HCl was bubbled into the refluxing solution for 4 h and the solution then concentrated on a rotary evaporator. The residue was added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 h. The resulting mixture consisted of 2 liquid layers and a solid. The solid was collected and recrystallized from ethyl acetate and methanol.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chlorobenzimidazole
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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